molecular formula C8H16ClNO2 B13562591 1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride

1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride

Cat. No.: B13562591
M. Wt: 193.67 g/mol
InChI Key: AULPCDZVAMYSEW-UHFFFAOYSA-N
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Description

1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane ring system, which includes two oxygen atoms and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Ring: The initial step involves the formation of the spiro[3.5]nonane ring system. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Amine Group: The next step involves the introduction of the amine group. This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of reduced amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. This includes interactions with neurotransmitter receptors in the brain, which may underlie its potential therapeutic effects.

    Pathways Involved: The compound can influence signaling pathways involved in neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

1-{5,8-Dioxaspiro[3.5]nonan-9-yl}methanaminehydrochloride can be compared with other spirocyclic compounds:

    1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanaminehydrochloride: This compound has a similar spirocyclic structure but differs in the position of the amine group. It may exhibit different chemical reactivity and biological activity.

    1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanaminehydrochloride: Another similar compound with the amine group at a different position.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

5,8-dioxaspiro[3.5]nonan-9-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-6-7-8(2-1-3-8)11-5-4-10-7;/h7H,1-6,9H2;1H

InChI Key

AULPCDZVAMYSEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(OCCO2)CN.Cl

Origin of Product

United States

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